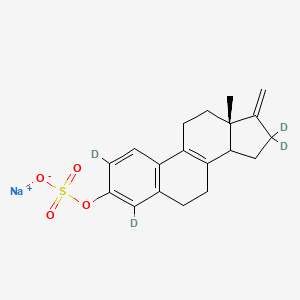

8,9-Dehydroestrone 2,4,16,16-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H21NaO4S |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H22O4S.Na/c1-12-3-8-18-17-6-4-13-11-14(23-24(20,21)22)5-7-15(13)16(17)9-10-19(12,18)2;/h5,7,11,18H,1,3-4,6,8-10H2,2H3,(H,20,21,22);/q;+1/p-1/t18?,19-;/m1./s1/i3D2,5D,11D; |

InChI-Schlüssel |

IFMSTKQPHXWQQV-IHMDDMNLSA-M |

Isomerische SMILES |

[2H]C1=CC2=C(CCC3=C2CC[C@]4(C3CC(C4=C)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

Kanonische SMILES |

CC12CCC3=C(C1CCC2=C)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8,9-Dehydroestrone 2,4,16,16-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 8,9-Dehydroestrone 2,4,16,16-d4, a deuterated analog of the naturally occurring estrogen, 8,9-Dehydroestrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of 8,9-Dehydroestrone, a minor constituent of conjugated equine estrogens.[1] The incorporation of four deuterium atoms at specific positions (2, 4, 16, and 16) increases its molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Below is a summary of the key chemical and physical properties of both the deuterated and non-deuterated forms of 8,9-Dehydroestrone.

| Property | This compound | 8,9-Dehydroestrone |

| Molecular Formula | C₁₈H₁₆D₄O₂[2] | C₁₈H₂₀O₂[3] |

| Molecular Weight | 272.375 g/mol [2] | 268.35 g/mol [4] |

| CAS Number | Not available | 474-87-3[3][4] |

| Appearance | Solid | Solid |

| Purity (by HPLC) | >98% (typical)[4] | >98% (typical)[4] |

| Storage Condition | 2-8°C[4] | 2-8°C[4] |

Experimental Protocols

Synthesis of Catechol Metabolites of 8,9-Dehydroestrone

The following outlines the general steps for the synthesis of 4-hydroxy- and 2-hydroxy-8,9-dehydroestrone, which are key metabolites.

-

Starting Material: 8,9-Dehydroestrone.

-

Reaction: The synthesis involves specific hydroxylation reactions to introduce a hydroxyl group at either the C-2 or C-4 position of the aromatic A-ring.

-

Oxidation: The resulting catechol metabolites can be oxidized using enzymes like tyrosinase or cellular systems such as rat liver microsomes to form o-quinones.[5]

-

Conjugation: These reactive o-quinones can then react with nucleophiles like glutathione (GSH) to form mono- and di-GSH conjugates.[5]

Bioanalytical Method for Estrogen Quantification using a Deuterated Internal Standard

The use of deuterated steroids like this compound as internal standards is a common practice in quantitative bioanalysis. A general workflow for the analysis of estrogens in biological samples (e.g., serum, urine) using LC-MS/MS is described below.

-

Sample Preparation:

-

A known amount of the deuterated internal standard (this compound) is spiked into the biological sample.

-

The sample undergoes an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the estrogens from the matrix.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatograph.

-

The estrogens and the internal standard are separated on a chromatographic column (e.g., C18).

-

-

Mass Spectrometric Detection:

-

The separated compounds are introduced into a tandem mass spectrometer.

-

The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the target estrogens and the deuterated internal standard based on their specific mass-to-charge ratios.

-

-

Quantification:

-

The concentration of the endogenous estrogens is calculated by comparing the peak area of the analyte to the peak area of the known amount of the internal standard.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 8,9-Dehydroestrone

8,9-Dehydroestrone undergoes metabolic conversion to several active and inactive compounds. A simplified representation of its primary metabolic pathway is illustrated below. The initial step involves the conversion to its more potent 17β-hydroxy metabolite, 8,9-dehydro-17β-estradiol.[1][6] Subsequently, both 8,9-Dehydroestrone and its 17β-hydroxy metabolite can undergo hydroxylation at the C2 and C4 positions of the A-ring to form catechol estrogens.[5] These catechols can be further metabolized.

Caption: Metabolic conversion of 8,9-Dehydroestrone.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of estrogens in a biological sample using this compound as an internal standard.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. ∆8,9-Dehydro Estrone-d4 | LGC Standards [lgcstandards.com]

- 3. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8,9-Dehydroestradiol - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of Deuterated 8,9-Dehydroestrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 8,9-Dehydroestrone, a critical labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. The methodologies outlined are based on established principles of deuterium exchange at the α-position to a carbonyl group, a robust and widely applicable technique in steroid chemistry.

Introduction

8,9-Dehydroestrone is a naturally occurring equine estrogen and a component of conjugated estrogen medications.[1][2] Its metabolism and physiological effects are of significant interest in endocrinology and drug development.[3][4] The use of isotopically labeled 8,9-Dehydroestrone, specifically deuterated variants, is invaluable for elucidating its metabolic fate and quantifying its presence in biological matrices with high precision. The most common isotopologue, [d2]-8,9-Dehydroestrone, features deuterium substitution at the C-16 position, adjacent to the C-17 ketone. This guide details a generalized yet comprehensive protocol for its synthesis.

Synthetic Strategy: Base-Catalyzed α-Deuteration

The core of the synthetic approach involves the base-catalyzed hydrogen-deuterium exchange at the α-carbon to the C-17 ketone. The protons on the α-carbon (C-16) of the steroidal D-ring are acidic and can be abstracted by a base to form an enolate intermediate. In the presence of a deuterium source, such as deuterated water (D₂O), the enolate is quenched by a deuteron, leading to the incorporation of deuterium at the α-position. This process can be repeated to achieve dideuteration at the C-16 position.

Below is a diagram illustrating the logical workflow of the synthesis and purification process.

Caption: General Workflow for the Synthesis of Deuterated 8,9-Dehydroestrone.

Experimental Protocol

This protocol describes a general method for the preparation of [d2]-8,9-Dehydroestrone via base-catalyzed deuterium exchange.

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| 8,9-Dehydroestrone | ≥98% | Commercially Available |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercially Available |

| Sodium Methoxide (NaOMe) | Reagent Grade | Commercially Available |

| Methanol-d4 (CD₃OD) | 99.8 atom % D | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated NaCl Solution | ACS Grade | In-house preparation |

| Anhydrous MgSO₄ | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

3.2. Synthesis Procedure

-

Preparation of Deuterated Base: A solution of sodium deuteroxide (NaOD) in D₂O is prepared by the careful addition of sodium methoxide to an excess of D₂O. This reaction is exothermic and should be performed in an ice bath.

-

Deuterium Exchange Reaction: 8,9-Dehydroestrone is dissolved in a suitable solvent system, such as a mixture of deuterated methanol (CD₃OD) and D₂O. The prepared NaOD/D₂O solution is then added dropwise to the steroid solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the exchange. The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by mass spectrometry to observe the mass shift corresponding to deuterium incorporation.

-

Workup and Extraction: Upon completion, the reaction is cooled to room temperature and neutralized by the addition of a suitable acid (e.g., dilute HCl). The aqueous mixture is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure deuterated 8,9-Dehydroestrone.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of deuterated 8,9-Dehydroestrone.

| Parameter | Typical Value |

| Starting Material | 8,9-Dehydroestrone |

| Final Product | [d2]-8,9-Dehydroestrone |

| Chemical Yield | 85-95% |

| Isotopic Purity | >98 atom % D |

| Chemical Purity (HPLC) | >99% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 25-50 °C |

Characterization

The final product should be thoroughly characterized to confirm its identity and isotopic purity.

-

Mass Spectrometry (MS): ESI-MS will show a molecular ion peak corresponding to the mass of the dideuterated product (M+2 compared to the starting material).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a significant reduction or complete disappearance of the signals corresponding to the protons at the C-16 position.

-

²H NMR will show a signal corresponding to the incorporated deuterium atoms.

-

¹³C NMR will show a characteristic triplet for the C-16 carbon due to coupling with deuterium.

-

Signaling Pathways and Logical Relationships

The mechanism of base-catalyzed deuterium exchange is a fundamental chemical transformation rather than a biological signaling pathway. The logical relationship of this mechanism is depicted below.

Caption: Mechanism of Base-Catalyzed α-Deuteration.

Conclusion

The synthesis of deuterated 8,9-Dehydroestrone is a straightforward yet critical process for advancing research in steroid metabolism and pharmacology. The base-catalyzed deuterium exchange method provides a reliable and efficient route to high-purity labeled material. The protocol and data presented in this guide offer a solid foundation for researchers to produce this valuable tool for their studies.

References

- 1. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Deuteration of enone - mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 8,9-Dehydroestrone: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and analytical data pivotal to the structural elucidation and confirmation of 8,9-dehydroestrone, a significant equine estrogen and a component of conjugated estrogen therapies. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and spectroscopic analyses that collectively establish the precise molecular structure of this compound.

Introduction

8,9-Dehydroestrone, a naturally occurring steroid in horses, is a component of conjugated equine estrogen formulations.[1][2] Its structure, characterized by a unique double bond in the B-ring of the steroid nucleus, has been a subject of interest for its biological activity and its role in hormone replacement therapies. The precise elucidation and confirmation of its structure are paramount for understanding its pharmacological profile and for the development of related therapeutic agents. This guide will walk through the key experimental evidence and analytical techniques that have been instrumental in defining the molecular architecture of 8,9-dehydroestrone.

Synthesis of 8,9-Dehydroestrone

The synthesis of 8,9-dehydroestrone is a critical step for obtaining a pure standard for comprehensive structural analysis, free from the complexities of isolation from natural sources. A key synthetic route involves the treatment of equilin, a more abundant equine estrogen, with a suitable catalyst to induce isomerization of the double bond from the 7,8-position to the 8,9-position.

Experimental Protocol: Synthesis of 8,9-Dehydroestrone from Equilin

A detailed experimental protocol for the synthesis of 8,9-dehydroestrone has been described in the scientific literature. The following is a summary of a plausible synthetic method based on established chemical transformations of steroids.

Materials:

-

Equilin

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., toluene or xylene)

-

Inert gas (e.g., nitrogen or argon)

-

Reagents for workup and purification (e.g., organic solvents, brine, drying agents like sodium sulfate, silica gel for chromatography)

Procedure:

-

A solution of equilin in an anhydrous, high-boiling point solvent is prepared in a reaction vessel under an inert atmosphere.

-

A catalytic amount of palladium on carbon is added to the solution.

-

The reaction mixture is heated to reflux for a specific duration to facilitate the isomerization of the double bond. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified using column chromatography on silica gel to isolate pure 8,9-dehydroestrone.

-

The structure of the purified compound is confirmed by spectroscopic methods.

Figure 1. A generalized workflow for the synthesis of 8,9-Dehydroestrone from Equilin.

Spectroscopic Characterization and Structure Confirmation

The definitive confirmation of the structure of 8,9-dehydroestrone relies on a combination of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of all protons and carbons in the 8,9-dehydroestrone molecule.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (H-1, H-2, H-4) | 6.5 - 7.5 | m |

| Olefinic Proton (e.g., H-7 or H-11) | 5.5 - 6.0 | m |

| Methylene/Methine Protons (Steroid Core) | 1.0 - 3.0 | m |

| Methyl Protons (C-18) | ~0.9 | s |

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-17 (Ketone) | > 200 |

| Aromatic Carbons (C-1, C-2, C-3, C-4, C-5, C-10) | 110 - 160 |

| Olefinic Carbons (C-8, C-9) | 120 - 140 |

| Steroid Core Carbons | 20 - 60 |

| C-18 (Methyl) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of purified 8,9-dehydroestrone is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.

Expected Mass Spectrometry Data:

The exact mass of 8,9-dehydroestrone (C₁₈H₂₀O₂) is 268.1463 g/mol .[3] HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this value with high accuracy.

| Ion | Calculated m/z |

| [M+H]⁺ | 269.1536 |

| [M-H]⁻ | 267.1390 |

Tandem mass spectrometry (MS/MS) of the molecular ion would produce a characteristic fragmentation pattern resulting from the cleavage of specific bonds within the steroid nucleus. The fragmentation pattern would be distinct from its isomers, such as equilin, providing a key diagnostic tool for its identification.[4]

References

- 1. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A component of Premarin® enhances multiple cognitive functions and influences nicotinic receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 8,9-Dehydroestrone d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 8,9-Dehydroestrone d4, a deuterated isotopologue of the naturally occurring equine estrogen, 8,9-Dehydroestrone. While specific experimental data for the deuterated form is limited in publicly available literature, this document compiles the known properties of the parent compound and provides established methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Properties

8,9-Dehydroestrone d4 is a synthetic derivative of 8,9-Dehydroestrone, a component of conjugated equine estrogens (CEE)[1]. The deuterium labeling provides a valuable tool for tracer studies in metabolic research and as an internal standard for mass spectrometry-based quantification.

Table 1: General Information for 8,9-Dehydroestrone d4 and its non-deuterated analogue.

| Property | 8,9-Dehydroestrone d4 | 8,9-Dehydroestrone |

| Chemical Name | 3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d4 | (13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one[2] |

| Synonyms | Δ8-Estrone-d4, Δ8,9-Dehydro Estrone-d4 | Δ8-Estrone, 8-Dehydroestrone[1] |

| Molecular Formula | C₁₈H₁₆D₄O₂ | C₁₈H₂₀O₂[2] |

| Molecular Weight | 272.38 g/mol | 268.35 g/mol [3] |

| CAS Number | Not available | 474-87-3[4] |

Table 2: Physicochemical Data for 8,9-Dehydroestrone.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol and acetonitrile. | General steroid property[5] |

| Appearance | White to off-white solid | General steroid property |

Experimental Protocols

The characterization of 8,9-Dehydroestrone d4 relies on standard analytical techniques employed for steroid hormones. The following protocols are based on established methods for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the identity and isotopic purity of 8,9-Dehydroestrone d4.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and the positions of deuterium incorporation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

-

NMR tubes

Reagents:

-

8,9-Dehydroestrone d4 sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6))

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the 8,9-Dehydroestrone d4 sample in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the deuterated positions compared to the spectrum of the non-deuterated standard confirms successful labeling.

-

Acquire a ¹³C NMR spectrum. The signals for the carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield.

-

Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of 8,9-Dehydroestrone d4.

Objective: To obtain a mass spectrum to confirm the molecular weight and isotopic distribution.

Instrumentation:

-

Mass Spectrometer (e.g., LC-MS/MS with a triple quadrupole or high-resolution mass spectrometer like Orbitrap)

-

Liquid Chromatography (LC) system for sample introduction

Reagents:

-

8,9-Dehydroestrone d4 sample

-

Solvents for LC mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

The mobile phase will carry the sample into the mass spectrometer.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M-H]⁻ at m/z 271.19 for negative ion mode).

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

Objective: To determine the purity of the 8,9-Dehydroestrone d4 sample.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical HPLC column (e.g., C18 reversed-phase column)

Reagents:

-

8,9-Dehydroestrone d4 sample

-

Solvents for HPLC mobile phase (e.g., acetonitrile and water)

Procedure:

-

Sample Preparation: Prepare a solution of the sample in the mobile phase.

-

HPLC Analysis:

-

Inject the sample onto the HPLC column.

-

Run a gradient or isocratic elution to separate the compound from any impurities.

-

Monitor the elution profile with the UV detector at a suitable wavelength (e.g., around 280 nm for the phenolic ring).

-

The purity is determined by the relative area of the main peak.

-

Biological Context and Signaling Pathways

8,9-Dehydroestrone, as an estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ[6][7]. These receptors function as ligand-activated transcription factors that regulate the expression of target genes. The signaling can occur through genomic and non-genomic pathways.

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription[8].

Non-Genomic Estrogen Signaling Pathway

Estrogens can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can trigger intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways[6][9].

Biologically, 8,9-Dehydroestrone is a metabolite of equine estrogens and is itself metabolized to the more potent 8,9-dehydro-17β-estradiol[1][10]. The introduction of deuterium atoms in 8,9-Dehydroestrone d4 is not expected to alter its fundamental mechanism of action but can affect its metabolic rate, a phenomenon known as the kinetic isotope effect.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of 8,9-Dehydroestrone d4.

Caption: Workflow for the synthesis and characterization of 8,9-Dehydroestrone d4.

Estrogen Receptor Signaling Pathway

The diagram below provides a simplified overview of the estrogen receptor signaling pathway.

Caption: Simplified overview of estrogen receptor signaling pathways.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. 8,9-Dehydroestrone - Acanthus Research [acanthusresearch.com]

- 5. The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 8,9-Dehydroestradiol - Wikipedia [en.wikipedia.org]

Isotopic Purity of 8,9-Dehydroestrone 2,4,16,16-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the analytical methodologies used to determine the isotopic purity of 8,9-Dehydroestrone 2,4,16,16-d4. While specific batch data for this compound is proprietary, this document outlines the established principles and practices for the characterization of deuterated steroids, serving as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

This compound is a deuterated analog of 8,9-Dehydroestrone, a naturally occurring equine estrogen.[1] The incorporation of deuterium at specific positions (2, 4, 16, and 16) renders it a highly effective internal standard for quantitative analysis by mass spectrometry.[2] Its near-identical chemical and physical properties to the endogenous analyte ensure co-elution during chromatographic separation and similar ionization efficiency, which are critical for accurate and precise quantification.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Mass Spectrometry

High-resolution mass spectrometry is the primary technique for quantifying the distribution of isotopic species (isotopologues) in a deuterated compound.[3][4][5] By analyzing the relative intensities of the signals corresponding to the desired deuterated molecule and its less-deuterated counterparts, a detailed isotopic profile can be established.

Table 1: Representative Isotopic Distribution of this compound as Determined by HRMS

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d4 | +4 | > 98% |

| d3 | +3 | < 2% |

| d2 | +2 | < 0.5% |

| d1 | +1 | < 0.1% |

| d0 (unlabeled) | 0 | < 0.1% |

Note: The data presented in this table is illustrative and represents a typical high-purity batch. Actual values may vary between synthesis batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information regarding the specific sites and completeness of deuteration.[3] While ¹H NMR can be used to observe the disappearance of signals at the deuteration sites, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence at the intended positions.[6] For complex molecules, advanced techniques like 13C-(1H, 2D) triple resonance can be employed for unambiguous assignment.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and analysis of deuterated steroids like this compound.

Synthesis of Deuterated Steroids

The synthesis of specifically labeled compounds such as this compound involves multi-step chemical reactions using deuterated reagents and catalysts. The regioselectivity of the deuterium incorporation is a key challenge. For estrogens, methods involving acid-catalyzed exchange reactions with deuterated acids are often employed to label the aromatic ring. Labeling at the C-16 position can be achieved through base-catalyzed exchange reactions.

A general workflow for the synthesis is outlined below:

References

- 1. m.youtube.com [m.youtube.com]

- 2. Search results [inis.iaea.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Unique Biological Profile of 8,9-Dehydroestrone and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Dehydroestrone (Δ⁸-estrone), a naturally occurring estrogen found in horses, is a minor but significant component of conjugated equine estrogens (CEE).[1] Its biological activity is multifaceted, stemming from its direct actions and those of its potent metabolites. This document provides an in-depth examination of the metabolism, receptor binding affinities, tissue-selective activities, and neuroprotective effects of 8,9-dehydroestrone and its derivatives. Detailed summaries of quantitative data, experimental methodologies, and signaling pathways are presented to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

8,9-Dehydroestrone is a ring B unsaturated estrogen structurally related to other equine estrogens like equilin and equilenin.[1] Upon administration, it is metabolized to its more potent 17β-hydroxysteroid form, 8,9-dehydro-17β-estradiol , in a manner analogous to the conversion of estrone to estradiol.[1] This conversion is critical, as both the parent compound and its metabolite contribute significantly to its overall estrogenic activity. Research has highlighted that 8,9-dehydroestrone and its sulfate conjugate exhibit a distinct tissue-selective profile, making them valuable molecules for investigating the nuanced mechanisms of estrogen receptor (ER) modulation.

Metabolism of 8,9-Dehydroestrone

The metabolic fate of 8,9-dehydroestrone involves several key enzymatic transformations, primarily occurring in the liver. The principal pathways include reduction at the C17 position and hydroxylation of the A-ring.

-

17β-Reduction: The primary activation pathway is the conversion of 8,9-dehydroestrone to the more potent 8,9-dehydro-17β-estradiol.

-

Catechol Formation: Similar to endogenous estrogens, 8,9-dehydroestrone undergoes hydroxylation to form catechol metabolites. Studies using rat liver microsomes have shown that it is primarily converted to 2-hydroxy-8,9-dehydroestrone over the 4-hydroxy version, with a reported ratio of approximately 6:1.

-

Oxidation and Conjugation: The catechol metabolites, 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone, can be oxidized by enzymes like tyrosinase or microsomal enzymes to form reactive o-quinones. These intermediates readily react with glutathione (GSH) to form GSH conjugates.

-

Isomerization: Under physiological conditions, 2-hydroxy-8,9-dehydroestrone can undergo a complex isomerization to form the more stable 2-hydroxyequilenin catechol. In contrast, 4-hydroxy-8,9-dehydroestrone is relatively stable.

Quantitative Data: Receptor Binding and Clinical Efficacy

The biological effects of 8,9-dehydroestrone and its metabolites are mediated through their interaction with estrogen receptors. The unique double bond in the B-ring significantly alters the binding affinity for the two main ER subtypes, ERα and ERβ.

Table 1: Estrogen Receptor Binding Affinity

This table summarizes the relative binding affinities (RBA) of 8,9-dehydroestrone and its primary metabolite for human estrogen receptors alpha (ERα) and beta (ERβ). The RBA is expressed relative to estradiol, which is set at 100%.

| Compound | ERα RBA (%) | ERβ RBA (%) | Preferential Binding |

| 8,9-Dehydroestrone | 19 | 32 | ERβ |

| 8,9-Dehydro-17β-estradiol | 68 | 72 | Slight ERβ |

| Estrone (for comparison) | ~50% of Estradiol | Lower than ERα | ERα |

Data sourced from publicly available receptor affinity templates and comparative studies.[2]

Table 2: Summary of Clinical Activity of 8,9-Dehydroestrone Sulfate (Δ⁸,⁹-DHES)

A clinical study in postmenopausal women evaluated the effects of a low dose of Δ⁸,⁹-DHES compared to a standard dose of estrone sulfate.

| Parameter | Dosage | Duration | Result |

| Vasomotor Symptoms | 0.125 mg/day Δ⁸,⁹-DHES | 12 weeks | >95% suppression of hot flushes, equal to 1.25 mg/day estrone sulfate.[3] |

| Bone Resorption | 0.125 mg/day Δ⁸,⁹-DHES | 8 weeks | ~40% suppression of urinary N-telopeptide, similar to 1.25 mg/day estrone sulfate.[3] |

| Gonadotropins (FSH & LH) | 0.125 mg/day Δ⁸,⁹-DHES | 12 weeks | Significant suppression, similar to estrone sulfate.[3] |

| Lipid Profile | 0.125 mg/day Δ⁸,⁹-DHES | 12 weeks | No significant modification to Total, LDL, or HDL Cholesterol.[3] |

| Serum Globulins (SHBG, CBG) | 0.125 mg/day Δ⁸,⁹-DHES | 12 weeks | Only marginal increases observed.[3] |

This clinical evidence underscores the compound's potent, tissue-selective estrogenic activity, particularly on vasomotor and bone parameters, with minimal impact on hepatic protein synthesis and lipid metabolism at the tested dose.[3]

Biological Activities and Tissue Selectivity

Estrogenic and Tissue-Selective Effects

8,9-Dehydroestrone sulfate demonstrates a unique pharmacological profile. Clinical trials have shown it to be highly effective in suppressing vasomotor symptoms and reducing biomarkers of bone resorption in postmenopausal women, with a potency significantly greater than that of estrone sulfate on a per-milligram basis.[3] However, it displays little to no effect on other estrogen-responsive parameters, such as lipid profiles (total cholesterol, LDL, HDL) and certain serum globulins (SHBG, CBG).[3] This profile suggests it acts as a selective estrogen, with full agonist activity in some tissues (e.g., brain, bone) and weak or no activity in others (e.g., liver).

Neuroprotective Properties

Beyond its classic estrogenic effects, 8,9-dehydroestrone has demonstrated potent neuroprotective capabilities. In vitro studies on primary basal forebrain neurons have shown that it protects against key insults associated with neurodegenerative pathways, including:

-

β-amyloid (25-35)-induced toxicity

-

Glutamate excitotoxicity

The unique structure conferred by the 8,9-double bond is believed to be critical for these specific intermolecular interactions that lead to its neuroprotective efficacy.

Experimental Protocols

Detailed, step-by-step protocols for the specific studies cited are often proprietary. However, the methodologies can be outlined based on standard, widely accepted laboratory procedures.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for ERα or ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol).

-

Preparation of Reagents:

-

ER Source: Recombinant human ERα or ERβ, or cytosol prepared from estrogen-sensitive tissues (e.g., rat uterus).[4][5]

-

Radioligand: [³H]-17β-estradiol of high specific activity.

-

Test Compounds: 8,9-dehydroestrone and its metabolites dissolved in a suitable solvent (e.g., DMSO or ethanol) and serially diluted.

-

Assay Buffer: Tris-based buffer (e.g., TEDG buffer) to maintain pH and stability.

-

-

Incubation:

-

A fixed concentration of the ER preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound.

-

Incubation is typically carried out at 4°C for 16-24 hours to reach equilibrium.[5]

-

-

Separation of Bound and Free Ligand:

-

Unbound radioligand is removed. A common method is dextran-coated charcoal (DCC) adsorption, which binds free estradiol, followed by centrifugation to pellet the charcoal.

-

-

Quantification:

-

The radioactivity in the supernatant, representing the receptor-bound ligand, is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

-

Microsomal Metabolism Assay

This in vitro assay assesses the metabolic stability of a compound when exposed to liver enzymes.

-

Preparation of Reagents:

-

Microsomes: Pooled liver microsomes (e.g., from rat or human) are used as the source of metabolic enzymes (e.g., Cytochrome P450s).[6][7]

-

Cofactor: An NADPH-regenerating system is required to support the activity of CYP450 enzymes.[8]

-

Test Compound: 8,9-dehydroestrone dissolved in a suitable solvent.

-

-

Incubation:

-

Reaction Termination and Sample Preparation:

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[8]

-

Samples are centrifuged to remove the precipitated protein.

-

-

Analysis:

-

The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify the formation of metabolites (e.g., 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone).

-

Neuroprotection Assay (vs. Aβ-induced Toxicity)

This cell-based assay evaluates a compound's ability to protect neurons from the toxic effects of β-amyloid peptides.

-

Cell Culture:

-

Treatment:

-

Cells are pre-treated for a specified duration with various concentrations of the test compound (8,9-dehydroestrone).

-

A toxic concentration of aggregated β-amyloid peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) is then added to the culture media.[10]

-

Control groups include untreated cells, cells treated with the vehicle, cells treated with β-amyloid alone, and cells treated with the test compound alone.

-

-

Incubation:

-

The cells are incubated for a period sufficient to induce toxicity, typically 24-48 hours.

-

-

Assessment of Cell Viability:

-

Cell viability is measured using a standard assay, such as the MTT assay, which measures mitochondrial metabolic activity. A decrease in signal indicates cytotoxicity.

-

Other endpoints like LDH release (measuring membrane integrity) or caspase activation (measuring apoptosis) can also be assessed.[10]

-

-

Data Analysis:

-

The viability of cells treated with the test compound and β-amyloid is compared to the viability of cells treated with β-amyloid alone. A statistically significant increase in viability indicates a neuroprotective effect.

-

Conclusion

8,9-Dehydroestrone and its primary metabolite, 8,9-dehydro-17β-estradiol, exhibit a compelling and unique biological profile. Their preferential binding to ERβ, coupled with potent, tissue-selective estrogenic activity, distinguishes them from endogenous estrogens like estradiol and estrone. The significant efficacy in alleviating vasomotor symptoms and preventing bone loss at low doses, without adversely affecting lipid profiles, highlights their potential as selective estrogen receptor modulators (SERMs). Furthermore, their demonstrated neuroprotective effects open avenues for research into therapies for neurodegenerative diseases. The data and methodologies presented in this guide provide a robust foundation for further investigation into the molecular mechanisms and therapeutic potential of this distinct class of estrogens.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 3. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. epa.gov [epa.gov]

- 6. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]

- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 8. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. innoprot.com [innoprot.com]

- 11. Toxic Amyloid-beta Peptide 1-42 Exposure Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

Commercial Availability and Technical Applications of 8,9-Dehydroestrone 2,4,16,16-d4: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled standards is crucial for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial sources, key characteristics, and practical applications of 8,9-Dehydroestrone 2,4,16,16-d4, a deuterated analog of the equine estrogen, 8,9-Dehydroestrone.

This document details the commercially available specifications of this stable isotope-labeled compound and presents a comprehensive, literature-derived experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, it visualizes the metabolic fate of the parent compound and a typical analytical workflow using the Graphviz DOT language.

Commercial Sources and Specifications

This compound is available from specialized chemical suppliers that focus on providing reference standards and isotopically labeled compounds for research purposes. The primary commercial sources identified are LGC Standards, through their Toronto Research Chemicals (TRC) brand, and MedChemExpress. Below is a summary of the key quantitative data for this product.

| Parameter | LGC Standards (TRC) | MedChemExpress |

| Product Code | TRC-D229642 | HY-154776S |

| Molecular Formula | C₁₈H₁₆D₄O₂ | C₁₈H₁₆D₄O₂ |

| Molecular Weight | 272.37 g/mol | 272.37 g/mol |

| Unlabeled CAS No. | 474-87-3 | 474-87-3 |

| Intended Use | As a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] | As a deuterated labeled 8,9-Dehydroestrone for use as a tracer or internal standard.[1] |

Metabolic Pathway of 8,9-Dehydroestrone

8,9-Dehydroestrone is a naturally occurring estrogen found in horses and is a component of conjugated equine estrogen preparations.[2] Its metabolism is of significant interest in understanding the pharmacology of these complex drug products. The primary metabolic pathway involves hydroxylation, primarily at the 2- and 4-positions, to form catechol estrogens. These catechols can then be further metabolized. The use of this compound can aid in elucidating these metabolic pathways through mass spectrometry-based studies.[3]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous or administered 8,9-Dehydroestrone in biological matrices. The following protocol is a comprehensive, literature-derived methodology for the analysis of estrogens in human plasma using LC-MS/MS.

Protocol: Quantification of 8,9-Dehydroestrone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Materials and Reagents:

-

8,9-Dehydroestrone (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)[4]

-

96-well collection plates

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8,9-Dehydroestrone and this compound in methanol to prepare individual stock solutions. Store at -20°C in amber vials.[5]

-

Working Standard Solutions: Prepare serial dilutions of the 8,9-Dehydroestrone stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 pg/mL to 1000 pg/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.

3. Sample Preparation (Solid-Phase Extraction): [4]

-

Thaw plasma samples and calibration standards to room temperature.

-

To 200 µL of plasma, calibration standard, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the 10 ng/mL internal standard working solution. Vortex for 10 seconds.

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elute the analytes with 1 mL of acetonitrile into a clean collection tube or 96-well plate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex for 30 seconds.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

8,9-Dehydroestrone: To be determined by infusion of the standard (e.g., precursor ion [M+H]⁺ → product ion).

-

This compound: To be determined by infusion of the standard (e.g., precursor ion [M+H]⁺ → product ion, expected +4 Da shift from the unlabeled analyte).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 8,9-Dehydroestrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical experiment using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 3. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: 8,9-Dehydroestrone d4 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8,9-Dehydroestrone d4, a deuterated internal standard crucial for the accurate quantification of 8,9-Dehydroestrone and related estrogen metabolites. This document outlines the compound's properties, analytical methodologies, and metabolic fate, offering a comprehensive resource for its application in research and drug development.

Compound Identification and Properties

8,9-Dehydroestrone d4 is the deuterated form of 8,9-Dehydroestrone, a naturally occurring estrogen found in horses.[1] As a stable isotope-labeled internal standard, it is an indispensable tool for mass spectrometry-based quantitative analysis, correcting for variations during sample preparation and analysis.[2]

Table 1: Chemical and Physical Properties of 8,9-Dehydroestrone and its Deuterated Analog

| Property | 8,9-Dehydroestrone | 8,9-Dehydroestrone d4 |

| Synonyms | Δ8-Estrone, Estra-1,3,5(10),8-tetraen-3-ol-17-one | 3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d4, Δ8-Dehydroestrone-d4 |

| CAS Number | 474-87-3[1] | Not available |

| Molecular Formula | C₁₈H₂₀O₂[1] | C₁₈H₁₆D₄O₂ |

| Molecular Weight | 268.35 g/mol [1] | ~272.38 g/mol |

| Purity (unlabeled) | >98% by HPLC | Not specified, typically >98% |

| Isotopic Purity | Not applicable | Not specified, typically >99% atom % D |

Analytical Applications and Experimental Protocols

8,9-Dehydroestrone d4 is primarily utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of estrogens in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of estrogens. The use of a deuterated internal standard like 8,9-Dehydroestrone d4 is critical for achieving accurate and precise quantification, especially at the low concentrations typically found in biological samples.[3]

Experimental Protocol: Quantification of Estrogens in Human Serum by LC-MS/MS [4][5]

1. Sample Preparation:

- To 200 µL of serum, add a known amount of 8,9-Dehydroestrone d4 solution (as internal standard).

- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

- Evaporate the organic layer to dryness under a stream of nitrogen.

- Reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[5]

- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium fluoride or ammonium hydroxide, is employed to achieve separation.[3][6]

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-20 µL.

3. MS/MS Conditions:

- Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for estrogens.[3]

- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for estrogen analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

Experimental Protocol: Quantification of Estrogens in Urine by GC-MS [7][8]

1. Sample Preparation and Derivatization:

- To a urine sample, add 8,9-Dehydroestrone d4 as an internal standard.

- Perform enzymatic hydrolysis to deconjugate the estrogens.

- Extract the estrogens using a solid-phase extraction (SPE) cartridge.

- Evaporate the eluate to dryness.

- Derivatize the dried extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent to enhance volatility.[9]

2. GC Conditions:

- Column: A capillary column with a stationary phase suitable for steroid analysis (e.g., a dimethylpolysiloxane-based phase).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: A temperature gradient is used to separate the derivatized estrogens.

3. MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Metabolic Pathway of 8,9-Dehydroestrone

Understanding the metabolism of 8,9-Dehydroestrone is crucial for interpreting analytical results and for its development in therapeutic contexts. Like other estrogens, it undergoes hydroxylation and subsequent conjugation.[10] A primary metabolic route involves the formation of catechol estrogens, which can then be further metabolized.[10]

Analytical Workflow

The general workflow for the quantitative analysis of 8,9-Dehydroestrone using its deuterated internal standard involves several key steps from sample receipt to data analysis.

This technical guide provides a foundational understanding of 8,9-Dehydroestrone d4 and its application in modern analytical chemistry. For specific applications, further method development and validation are essential.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proposed Application Note: Quantification of Estrone in Human Serum by LC-MS/MS Using 8,9-Dehydroestrone d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of estrone in human serum. Due to the absence of specific published methods utilizing 8,9-Dehydroestrone d4 as an internal standard, this protocol is based on established methodologies for the analysis of estrone using other deuterated internal standards. The proposed method employs liquid-liquid extraction for sample preparation, followed by derivatization with dansyl chloride to enhance ionization efficiency and improve sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This document provides a detailed protocol and expected performance characteristics for researchers, scientists, and drug development professionals.

Introduction

Estrone (E1) is a significant estrogenic hormone involved in various physiological processes. Accurate and sensitive quantification of estrone in biological matrices is crucial for clinical research, particularly in endocrinology and drug development. LC-MS/MS has become the gold standard for steroid hormone analysis due to its high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.[1] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the accuracy and precision of the results.[2]

8,9-Dehydroestrone d4 is a deuterated analog of 8,9-Dehydroestrone, a naturally occurring estrogen. While specific applications of 8,9-Dehydroestrone d4 as an internal standard for estrone are not widely documented, its structural similarity to estrone makes it a theoretically suitable candidate. This proposed method adapts established protocols for estrone quantification, suggesting the use of 8,9-Dehydroestrone d4 and providing a comprehensive framework for method validation.

Experimental Protocols

Materials and Reagents

-

Estrone certified reference standard

-

8,9-Dehydroestrone d4 (Internal Standard, IS)

-

Human serum (charcoal-stripped for calibration standards and quality controls)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Dansyl chloride

-

Sodium bicarbonate buffer (100 mM, pH 10.5)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of estrone and 8,9-Dehydroestrone d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the estrone stock solution in methanol to create working standards for the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of 8,9-Dehydroestrone d4 in methanol at a concentration of 10 ng/mL.

-

Calibration Curve Standards: Spike appropriate volumes of the estrone working standards into charcoal-stripped human serum to prepare calibration standards at concentrations ranging from 1 to 500 pg/mL.

-

Quality Control Samples: Prepare QC samples in charcoal-stripped human serum at low, medium, and high concentrations (e.g., 3, 50, and 400 pg/mL).

Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 200 µL of serum sample, calibrator, or QC in a polypropylene tube, add 20 µL of the 8,9-Dehydroestrone d4 internal standard spiking solution (10 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE, cap the tube, and vortex vigorously for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract with 50 µL of acetonitrile.

-

Add 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5).

-

Add 30 µL of dansyl chloride solution (1 mg/mL in acetonitrile).[3]

-

Vortex and incubate at 60°C for 10 minutes to facilitate derivatization.[3]

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Suggested Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 5 min, hold for 1 min, return to initial conditions |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

| Parameter | Suggested Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 1 |

Table 1: Proposed MRM Transitions for Dansylated Estrone and 8,9-Dehydroestrone d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dansyl-Estrone | 504.2 | 171.1 | 35 |

| Dansyl-8,9-Dehydroestrone d4 | 506.2 | 171.1 | 35 |

Note: The precursor ion for dansyl-8,9-Dehydroestrone d4 is hypothetical and assumes a mass shift of +2 from dansyl-estrone due to the d4 label (504.2 + 2 = 506.2). The product ion is derived from the dansyl chloride moiety and is expected to be the same for both the analyte and the internal standard. These parameters would require optimization.

Data Presentation

Table 2: Expected Method Validation Parameters

| Parameter | Expected Performance |

| Linearity Range | 1 - 500 pg/mL (r² > 0.99) |

| Limit of Detection (LOD) | ~0.5 pg/mL |

| Limit of Quantification (LOQ) | 1 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

These are typical performance characteristics for similar assays and would need to be confirmed through method validation.[4][5]

Mandatory Visualization

Discussion

The proposed LC-MS/MS method provides a detailed framework for the sensitive and selective quantification of estrone in human serum. The use of a deuterated internal standard like 8,9-Dehydroestrone d4 is critical for achieving reliable results by compensating for variations in sample preparation and instrument response. The liquid-liquid extraction procedure is a robust method for isolating steroids from complex biological matrices.[6] Derivatization with dansyl chloride significantly enhances the ionization efficiency of estrogens, which typically exhibit poor ionization in their native form, thereby improving the sensitivity of the assay.[7]

It is imperative to note that this is a proposed methodology. Before implementation for routine analysis, a thorough method validation should be conducted in accordance with regulatory guidelines to establish the linearity, accuracy, precision, selectivity, and stability of the assay using 8,9-Dehydroestrone d4 as the internal standard. The MRM transitions and collision energies for both dansylated estrone and dansylated 8,9-Dehydroestrone d4 will require experimental optimization.

Conclusion

This application note outlines a comprehensive and robust, albeit proposed, LC-MS/MS method for the quantification of estrone in human serum. By leveraging established techniques and proposing the use of 8,9-Dehydroestrone d4 as an internal standard, this protocol offers a solid starting point for researchers and scientists in the field of endocrinology and drug development to develop a highly sensitive and reliable analytical method.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 5. researchgate.net [researchgate.net]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Analysis of Estrogens in Plasma by LC-MS/MS using 8,9-Dehydroestrone-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the simultaneous quantification of endogenous estrogens, including Estrone (E1) and Estradiol (E2), in human plasma. The method utilizes a stable isotope-labeled internal standard, 8,9-Dehydroestrone-d4, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a detailed procedure for plasma sample preparation using solid-phase extraction (SPE), followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for clinical research applications where low-level quantification of estrogens is critical.

Introduction

Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes.[1] Accurate measurement of circulating estrogen levels is essential for research in endocrinology, oncology, and reproductive medicine. While immunoassays have traditionally been used for estrogen analysis, they can suffer from a lack of specificity due to cross-reactivity with structurally similar compounds.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior selectivity and sensitivity.[3][4]

The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response. 8,9-Dehydroestrone-d4 is a suitable internal standard for the quantification of estrogens due to its structural similarity and mass difference from the native analytes. This application note provides a comprehensive protocol for the quantitative analysis of estrogens in plasma using 8,9-Dehydroestrone-d4 as an internal standard.

Experimental

Materials and Reagents

-

Estrone (E1), Estradiol (E2), and 8,9-Dehydroestrone-d4 standards

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Reagent-grade solvents for sample preparation (e.g., MTBE)[2]

Equipment

-

Liquid chromatograph (e.g., ACQUITY UPLC)[2]

-

Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)[2]

-

Analytical column (e.g., ACQUITY UPLC C18 SB, 1.8 μm, 2.1 x 30 mm)[2]

-

SPE manifold

-

Nitrogen evaporator

Standard Solutions

Preparation of stock solutions, working standard solutions, and calibration curve standards should be performed in appropriate solvents (e.g., methanol). The internal standard working solution should be prepared at a concentration that provides an adequate signal-to-noise ratio.

Experimental Workflow

References

Application Note: Quantification of Equine Estrogens in Serum/Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of both conjugated and unconjugated equine estrogens in serum and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes a detailed procedure for sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters for the accurate measurement of key equine estrogens such as estrone, equilin, and their sulfate conjugates. This method is suitable for pharmacokinetic studies, drug development, and clinical monitoring in equine species.

Introduction

The analysis of equine estrogens is crucial in various fields, including veterinary medicine, pharmacology, and endocrinology. Conjugated equine estrogens (CEEs), extracted from the urine of pregnant mares, are used in hormone replacement therapy.[1] Accurate quantification of these estrogens and their metabolites is essential for understanding their pharmacokinetics and physiological effects. LC-MS/MS offers superior specificity, sensitivity, and accuracy compared to traditional immunoassay methods, which can suffer from cross-reactivity.[2][3][4][5] This note provides a comprehensive protocol for the reliable quantification of multiple equine estrogens.

Experimental Workflow

Figure 1: General workflow for the LC-MS/MS analysis of equine estrogens.

Detailed Protocols

Materials and Reagents

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Internal standards (e.g., deuterated estrogen analogs)

-

Enzymes for hydrolysis (e.g., from Helix pomatia)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Dansyl chloride (for derivatization, if needed)

Sample Preparation

A multi-step process involving enzymatic reaction, solid-phase extraction, and derivatization is often employed for robust quantification.[6]

-

Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Enzymatic Hydrolysis (for total estrogens): Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution. Incubate at 37°C for 4 hours or overnight. This step is necessary to convert sulfate and glucuronide metabolites to their parent forms for the analysis of total estrone and equilin.[6]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the estrogens with 1 mL of methanol.

-

-

Derivatization (Optional but recommended for improved sensitivity): Evaporate the eluate to dryness. Add 50 µL of a dansyl chloride solution (1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (pH 10.5). Incubate at 60°C for 10 minutes. This derivatization step is essential for achieving low picogram detection levels in biological matrices.[2][6]

-

Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase starting composition.

Liquid Chromatography (LC)

The separation of isomeric equine estrogens can be challenging. While C18 columns are commonly used, specialized columns like porous graphitic carbon can provide superior resolution for isomers such as equilin sulfate and delta-8,9-dehydroestrone sulfate.[7]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1: C18 Column | Condition 2: Porous Graphitic Carbon |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Porous Graphitic Carbon (e.g., Hypercarb) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 10 minutes | 10-90% B over 15 minutes |

| Flow Rate | 0.3 mL/min | 0.25 mL/min |

| Column Temperature | 40°C | 50°C |

| Injection Volume | 5 µL | 10 µL |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Due to the different chemical properties of conjugated and unconjugated estrogens, a positive/negative ion switching acquisition mode can be employed to analyze both in a single run.[1]

Table 2: MS/MS Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Estrone | 271.2 | 145.1 | Positive |

| Estradiol | 273.2 | 107.1 | Positive |

| Equilin | 269.2 | 143.1 | Positive |

| Estrone-3-Sulfate | 349.1 | 269.1 | Negative |

| Equilin Sulfate | 347.1 | 267.1 | Negative |

| 17α-dihydroequilin | 271.2 | 157.1 | Positive |

Quantitative Performance

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics.

Table 3: Method Validation Parameters

| Analyte | LLOQ (pg/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Estrone | 2 | >0.99 | <15% | <15% | ±15% |

| Estradiol | 2 | >0.99 | <15% | <15% | ±15% |

| Estrone-3-Sulfate | 500 | >0.99 | <15% | <15% | ±15% |

LLOQ data for Estrone, Estradiol, and Estrone-3-Sulfate are based on a study that achieved lower limits of quantification of 2 pg/mL for E1 and E2, and 0.5 ng/mL for E3S.[2][5]

Signaling Pathway Visualization

Figure 2: Simplified metabolic pathway of estrogen synthesis and conjugation.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive approach for the quantification of equine estrogens in biological matrices. The protocol, including enzymatic hydrolysis and optional derivatization, allows for the comprehensive analysis of both conjugated and unconjugated forms. This method is a valuable tool for researchers, scientists, and drug development professionals working with equine estrogens.

References

- 1. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 7. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction of Estrogens from Serum Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction